molecular formula C25H46O10Si2 B13441177 (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

Cat. No.: B13441177
M. Wt: 562.8 g/mol
InChI Key: HIZWCXPUCWSCQT-IMWGDMARSA-N
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Description

The compound “(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one” is a complex organic molecule featuring multiple stereocenters and protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, and the formation of the dioxolane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of such complex molecules is usually carried out in specialized facilities with advanced equipment. The process involves large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of protective groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable building block.

Biology

In biology, derivatives of this compound may be used in the study of enzyme mechanisms or as potential drug candidates.

Medicine

In medicine, the compound or its derivatives may be explored for their therapeutic potential, particularly in the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and protective groups, which make it a versatile intermediate in organic synthesis. Its structure allows for selective reactions, making it valuable in the synthesis of complex molecules.

Properties

Molecular Formula

C25H46O10Si2

Molecular Weight

562.8 g/mol

IUPAC Name

(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

InChI

InChI=1S/C25H46O10Si2/c1-24(2,3)36(7,8)30-13-16-18(26)15(11-12-29-16)32-22-19(27)21-20(34-23(28)35-21)17(33-22)14-31-37(9,10)25(4,5)6/h11-12,15-22,26-27H,13-14H2,1-10H3/t15-,16-,17-,18+,19-,20+,21-,22-/m1/s1

InChI Key

HIZWCXPUCWSCQT-IMWGDMARSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[C@H]2[C@@H]([C@@H]3[C@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)O3)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)OC2C(C3C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)O3)O)O

Origin of Product

United States

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